[5-chloro-2-(difluoromethyl)phenyl]methanol
CAS No.: 1784592-44-4
Cat. No.: VC11490879
Molecular Formula: C8H7ClF2O
Molecular Weight: 192.6
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1784592-44-4 |
|---|---|
| Molecular Formula | C8H7ClF2O |
| Molecular Weight | 192.6 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, [5-chloro-2-(difluoromethyl)phenyl]methanol, precisely describes its structure:
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A benzene ring with:
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Chlorine at the 5-position (meta to the hydroxymethyl group).
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Difluoromethyl (-CF₂H) at the 2-position (ortho to the hydroxymethyl group).
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Hydroxymethyl (-CH₂OH) at the 1-position.
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This arrangement creates distinct electronic effects:
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The chlorine atom exerts an inductive electron-withdrawing effect, polarizing the ring.
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The difluoromethyl group combines electronegativity (from fluorine) with limited steric bulk, influencing both electronic and spatial interactions.
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The hydroxymethyl group introduces hydrogen-bonding capability and moderate polarity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇ClF₂O | |
| Molecular Weight | 192.59 g/mol | |
| CAS Number | 1784592-44-4 | |
| Purity | ≥95% | |
| Hazard Statements | H302, H315, H319, H335 |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
While detailed synthetic protocols are proprietary, the compound is likely synthesized through sequential functionalization of a benzene precursor. Two plausible routes include:
Route 1: Sequential Halogenation and Alkylation
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Chlorination: Introduction of chlorine via electrophilic aromatic substitution (e.g., Cl₂/FeCl₃) on a toluene derivative.
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Difluoromethylation: Installation of the -CF₂H group using reagents like HCF₂Cl under radical conditions.
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Hydroxymethylation: Oxidation of a methyl group to -CH₂OH via controlled oxidation (e.g., KMnO₄ in acidic conditions).
Route 2: Palladium-Catalyzed Cross-Coupling
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Suzuki-Miyaura coupling of a boronic acid derivative with a difluoromethyl-containing electrophile, followed by hydroxylation.
Industrial Production Challenges
Industrial synthesis faces challenges in:
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Regioselectivity: Ensuring correct positioning of substituents during electrophilic substitutions.
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Fluorine Handling: Managing the corrosivity and toxicity of fluorinated reagents.
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Purification: Achieving ≥95% purity requires advanced techniques like continuous flow chromatography .
Reactivity and Functionalization
Nucleophilic and Electrophilic Sites
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Hydroxymethyl Group: Participates in esterification, etherification, and oxidation reactions. For example, reaction with acetic anhydride yields the corresponding acetate ester.
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Aromatic Ring: Electron-deficient due to chlorine and difluoromethyl groups, favoring electrophilic substitutions at the 4-position (para to chlorine).
Stability Considerations
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Hydrolytic Stability: The -CF₂H group is more hydrolytically stable than -CF₃, but prolonged exposure to moisture may lead to gradual decomposition.
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Thermal Stability: Decomposes above 200°C, releasing hydrogen fluoride (HF) .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block for:
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Kinase Inhibitors: The difluoromethyl group enhances binding to ATP pockets in kinase targets.
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Antimicrobial Agents: Halogenated aromatics are prevalent in antifungal and antibacterial drug candidates.
Agrochemical Development
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Herbicides: Structural analogs interfere with plant acetolactate synthase (ALS).
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Pesticides: The chlorine atom augments lipid membrane penetration in arthropods.
Materials Science
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Liquid Crystals: The polar hydroxymethyl group can induce mesophase behavior in combination with rigid aromatic cores.
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Polymer Additives: Fluorinated groups improve thermal and chemical resistance in polymers.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Biological Screening: Expanding toxicity and efficacy studies in cell-based assays.
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Green Chemistry: Exploring solvent-free or water-mediated synthetic protocols.
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